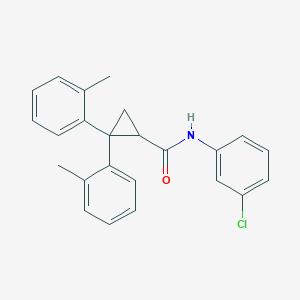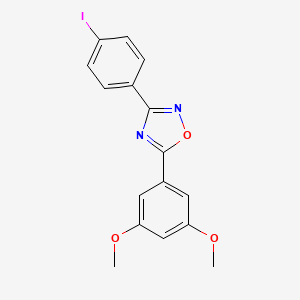
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of compounds known as GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Wirkmechanismus
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a calming and relaxing effect on the nervous system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the brain. By increasing the levels of GABA, N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide can help to reduce the hyperactivity of neurons that can lead to seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a calming and relaxing effect on the nervous system. This can help to reduce the hyperactivity of neurons that can lead to seizures, anxiety, and addiction. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide is a potent and selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the effects of GABA on neuronal activity, as well as its potential therapeutic applications in various neurological and psychiatric disorders. However, one limitation of N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of new therapeutics based on the inhibition of GABA aminotransferase. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has shown promise in the treatment of epilepsy, anxiety disorders, and addiction, and further research could lead to the development of new drugs with improved efficacy and safety profiles. Another area of interest is the investigation of the role of GABA in the pathogenesis of neurological and psychiatric disorders. By better understanding the underlying mechanisms of these disorders, it may be possible to develop new treatments that target specific pathways in the brain.
Synthesemethoden
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide can be synthesized by the reaction of 3-chlorobenzoyl chloride with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction produces N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide as a white crystalline solid with a high purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming and relaxing effect on the nervous system. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and addiction.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-16-8-3-5-12-20(16)24(21-13-6-4-9-17(21)2)15-22(24)23(27)26-19-11-7-10-18(25)14-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGQVHJLZGQKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)

![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)